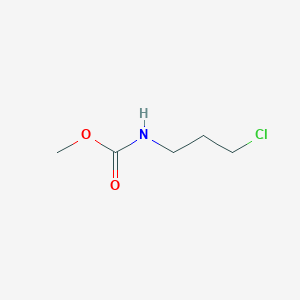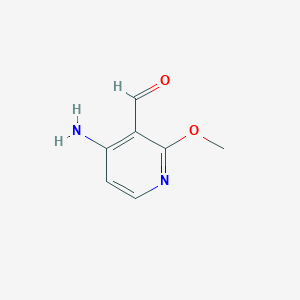![molecular formula C28H30Cl2N2O3S B13991879 1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate CAS No. 6756-64-5](/img/structure/B13991879.png)
1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline: is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and bis(2-chloroethyl) groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Methyl Group: The methyl group is introduced to the quinoline ring via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting 4-chlorobenzyl chloride with aniline in the presence of a base like sodium hydroxide.
Introduction of Bis(2-chloroethyl) Groups: The final step involves the reaction of the aniline derivative with 2-chloroethyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Research: It is used in studies investigating the mechanisms of action of DNA-damaging agents and their effects on cellular processes.
Mécanisme D'action
The mechanism by which N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline exerts its effects involves the formation of DNA cross-links. The bis(2-chloroethyl) groups can alkylate DNA, leading to the formation of interstrand and intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately leading to cell death. The quinoline moiety may also interact with DNA, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Bis(2-chloroethyl) ethers: These compounds contain bis(2-chloroethyl) groups and are used in similar applications, such as in the synthesis of polymers and as intermediates in organic synthesis.
Uniqueness
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline is unique due to the presence of both the quinoline moiety and the bis(2-chloroethyl) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
6756-64-5 |
|---|---|
Formule moléculaire |
C28H30Cl2N2O3S |
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-ium-1-yl)methyl]aniline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H23Cl2N2.C7H8O3S/c1-17-10-13-25(21-5-3-2-4-20(17)21)16-18-6-8-19(9-7-18)24(14-11-22)15-12-23;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13H,11-12,14-16H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
UITMSLDAVUYDIM-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=C(C=C3)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)









![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
